Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the indeno-pyrazole core, followed by the introduction of the quinoline moiety. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indeno(1,2-c)pyrazol-4(1H)-one derivatives: These compounds share the indeno-pyrazole core structure but differ in their substituents.
Quinoline derivatives: Compounds with the quinoline moiety that exhibit similar chemical and biological properties.
Uniqueness
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- is unique due to its specific combination of the indeno-pyrazole and quinoline structures, which may confer distinct chemical reactivity and biological activity compared to other compounds.
Properties
CAS No. |
130946-67-7 |
---|---|
Molecular Formula |
C21H14FN3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(6-fluoro-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C21H14FN3O/c1-11-9-18(23-17-8-7-13(22)10-16(11)17)25-20-14-5-3-4-6-15(14)21(26)19(20)12(2)24-25/h3-10H,1-2H3 |
InChI Key |
GZSQTTMQTSMNES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.